molecular formula C17H16N2OS B5877901 2-(benzylthio)-6-methoxy-4-methylquinazoline

2-(benzylthio)-6-methoxy-4-methylquinazoline

Cat. No. B5877901
M. Wt: 296.4 g/mol
InChI Key: LVBNIVRKMJLXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-6-methoxy-4-methylquinazoline is a synthetic compound that belongs to the class of quinazoline derivatives. It has been extensively studied in scientific research for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-6-methoxy-4-methylquinazoline is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or signaling pathways that are involved in the development and progression of cancer and other diseases. Further studies are needed to elucidate the exact mechanism of action of the compound.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzylthio)-6-methoxy-4-methylquinazoline has various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anti-cancer activity. It has also been shown to inhibit the migration and invasion of cancer cells, which may prevent the spread of cancer to other parts of the body. In addition, the compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(benzylthio)-6-methoxy-4-methylquinazoline in lab experiments is its high potency and selectivity towards certain targets. This makes it a useful tool for studying specific biological pathways and processes. However, one of the limitations of the compound is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties. This can be overcome by using appropriate solvents and formulation strategies.

Future Directions

There are several future directions for research on 2-(benzylthio)-6-methoxy-4-methylquinazoline. One area of interest is the development of new analogs and derivatives of the compound with improved pharmacological properties. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are also needed to elucidate the exact mechanism of action of the compound and to identify its molecular targets and downstream effects. Finally, the compound's potential as a fluorescent probe for imaging applications should be explored further.

Synthesis Methods

The synthesis of 2-(benzylthio)-6-methoxy-4-methylquinazoline involves the reaction of 2-amino-3-methylbenzoic acid with benzyl chlorothioformate and sodium methoxide in methanol. The resulting product is then treated with methyl iodide to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-(Benzylthio)-6-methoxy-4-methylquinazoline has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. It has also been studied for its potential use as a fluorescent probe for imaging applications. In drug discovery, it has been used as a scaffold for the development of new compounds with improved pharmacological properties.

properties

IUPAC Name

2-benzylsulfanyl-6-methoxy-4-methylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-15-10-14(20-2)8-9-16(15)19-17(18-12)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBNIVRKMJLXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylthio)-6-methoxy-4-methylquinazoline

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